Product packaging for 5-Ethynyl-2-methylpyridine(Cat. No.:CAS No. 1945-85-3)

5-Ethynyl-2-methylpyridine

Cat. No.: B174341
CAS No.: 1945-85-3
M. Wt: 117.15 g/mol
InChI Key: NKVINJAPLKEYQS-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methylpyridine (CAS 1945-85-3) is a pyridine derivative with the molecular formula C8H7N and an average mass of 117.15 g/mol . This compound is characterized by a methyl group and an ethynyl group attached to its pyridine ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry . The ethynyl group, in particular, is a key functional moiety that allows this compound to participate in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and is a prominent feature in click chemistry for the synthesis of more complex molecular architectures . It is offered with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C to maintain stability . According to GHS classifications, this compound carries warning statements and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B174341 5-Ethynyl-2-methylpyridine CAS No. 1945-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVINJAPLKEYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348553
Record name 5-ethynyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-85-3
Record name 5-ethynyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Positioning of 5 Ethynyl 2 Methylpyridine Within Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, 5-Ethynyl-2-methylpyridine occupies a strategic position as a bifunctional building block. It merges the foundational scaffold of a pyridine (B92270) ring with the high reactivity of a terminal alkyne. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in biologically active compounds. enpress-publisher.commdpi.com The nitrogen atom imparts weak basicity and the ability to engage in hydrogen bonding, which can influence solubility and interactions with biological targets. mdpi.com

The methyl group at the 2-position and the ethynyl (B1212043) group at the 5-position create a specific substitution pattern that directs its reactivity and potential applications. The ethynyl group, in particular, is a gateway to a multitude of chemical transformations, positioning the molecule as a versatile intermediate for constructing more elaborate molecular architectures. cymitquimica.com Its utility is noted in creating derivatives for pharmaceutical and agrochemical industries. lookchem.com For instance, the homolytic addition of thiols to the ethynyl moiety has been studied, demonstrating that reaction conditions can be controlled to yield either mono- or di-addition products. osi.lv

Significance of Pyridine Based Scaffolds in Contemporary Organic Synthesis and Materials Science

Pyridine (B92270) and its derivatives are fundamental scaffolds in modern chemistry, prized for their wide-ranging applications. mdpi.comrsc.org In medicinal chemistry, the pyridine ring is considered a "privileged structure" because it is present in numerous FDA-approved drugs and natural products, including vitamins and alkaloids. rsc.orgdovepress.com Its presence can enhance the pharmacological properties of a drug, such as solubility and bioavailability. enpress-publisher.com Pyridine-based frameworks are integral to drugs with diverse therapeutic actions, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comfrontiersin.org

In the realm of materials science, pyridine-containing molecules are explored for the development of functional materials. smolecule.com The nitrogen atom can coordinate with metal ions, making pyridine derivatives useful as ligands in catalysis and for the construction of metal-organic frameworks (MOFs). Furthermore, the aromatic and electronically tunable nature of the pyridine ring makes it a component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and conductive polymers. lookchem.com

The Ethynyl Moiety As a Versatile Functional Group in Molecular Design and Reactivity

The ethynyl (B1212043) group (–C≡CH) is a remarkably versatile functional group in molecular design. sci-hub.sewikipedia.org Its linear, rigid geometry, with a C-C-H bond angle of 180°, allows it to act as a rigid spacer or linker, precisely controlling the orientation of different parts of a molecule. sci-hub.se Despite its simple structure, the ethynyl group's π-system allows it to participate in donor-acceptor interactions, and it can function as an effective isostere for other chemical groups like phenyl, chloro, or cyano moieties. sci-hub.se

The terminal alkyne is particularly valued for its reactivity in a variety of powerful and reliable chemical reactions:

Cross-Coupling Reactions: The ethynyl group is an excellent participant in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in synthesizing complex molecular skeletons.

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a stable triazole ring is a cornerstone of "click chemistry." fishersci.co.uk The ethynyl group on 5-Ethynyl-2-methylpyridine makes it a suitable substrate for such reactions, which are widely used in bioconjugation, drug discovery, and materials science. chemscene.com

Nucleophilic Addition: The triple bond of the ethynyl group is electrophilic and can undergo nucleophilic addition. acs.org For example, studies on 2-ethynylpyridines show that treatment with hydrogen halides leads to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates the addition of the halide anion. acs.org

Overview of Research Trajectories for 5 Ethynyl 2 Methylpyridine

Established Chemical Syntheses of this compound

The construction of the this compound molecule can be approached from different starting points, primarily involving the introduction of the ethynyl group onto a pre-existing 2-methylpyridine (B31789) core or building the substituted pyridine ring from acyclic precursors.

Precursor-Based Ethynylation Strategies

A common and direct approach to synthesizing this compound involves the ethynylation of a suitably functionalized 2-methylpyridine precursor. This typically entails the use of a halogenated derivative of 2-methylpyridine, which can then undergo a carbon-carbon bond-forming reaction to introduce the ethynyl moiety. For instance, a starting material like 5-bromo-2-methylpyridine (B113479) can be coupled with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187), followed by deprotection to yield the terminal alkyne.

Another strategy involves starting with a precursor that can be converted into the ethynyl group. For example, the synthesis of 5-ethynyl-2,2'-bipyridine (B170337) has been reported starting from 5-methyl-2,2'-bipyridine. researchgate.net This process involves the conversion of the methyl group into a carbaldehyde, which then undergoes Corey-Fuchs olefination and subsequent hydrolysis to yield the desired ethynyl group. researchgate.net While this specific example is for a bipyridine system, the synthetic principles can be adapted for the synthesis of this compound from a corresponding precursor.

Palladium-Catalyzed Cross-Coupling Approaches to Alkyne Introduction

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and they are particularly effective for introducing alkyne functionalities onto aromatic and heteroaromatic rings. sigmaaldrich.comnih.govnih.gov The Sonogashira coupling is a key reaction in this category. sigmaaldrich.com

This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. smolecule.com For the synthesis of this compound, a common route would involve the Sonogashira coupling of 5-halo-2-methylpyridine (where the halogen is typically iodine or bromine) with a protected or terminal alkyne. For example, coupling 5-bromo-2-methylpyridine with trimethylsilylacetylene (TMSA) using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst, followed by removal of the trimethylsilyl (B98337) protecting group, affords this compound. The optimization of reaction conditions, such as the choice of catalyst, solvent, base, and temperature, is crucial for achieving high yields and minimizing side reactions. sigmaaldrich.com

Reaction Catalyst System Reactants Key Features
Sonogashira CouplingPd(PPh₃)₄ / CuI5-Halo-2-methylpyridine, TrimethylsilylacetyleneMild reaction conditions, high functional group tolerance. sigmaaldrich.com
Suzuki-Miyaura CouplingPd(PPh₃)₄5-Bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acidsVersatile for creating C-C bonds with various aryl groups. mdpi.com
Heck CouplingPd(P(t-Bu)₃)₂Aryl iodides, AlkenesCan be performed in aqueous environments with specific surfactants. sigmaaldrich.com

Multistep Synthetic Sequences for Structural Elaboration

In some instances, the synthesis of this compound is embedded within a longer, multistep sequence aimed at producing more complex molecules. These routes often begin with simpler, commercially available starting materials and build the pyridine ring and its substituents through a series of reactions. For example, the synthesis of certain pyridine derivatives can start from the condensation of acetaldehyde (B116499) with ammonium (B1175870) acetate (B1210297) to form 2-methyl-5-ethylpyridine. beilstein-journals.org This precursor can then undergo further modifications, such as oxidation of the ethyl group to an acetyl group, which could then potentially be transformed into an ethynyl group through a series of steps.

Another general approach involves the construction of the pyridine ring itself from acyclic precursors. Methods like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis allow for the formation of substituted pyridines from aldehydes, β-ketoesters, and ammonia (B1221849) or their equivalents. organic-chemistry.org By carefully selecting the starting materials, it is possible to construct a pyridine ring with the desired substitution pattern, including the methyl group at the 2-position and a functional group at the 5-position that can be subsequently converted to the ethynyl group.

Advanced Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules due to the reactivity of both the pyridine ring and the ethynyl group.

Site-Selective Modifications of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient system, which influences its reactivity towards various reagents.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the existing substituents can influence the regioselectivity of such reactions. The methyl group is an activating group, while the ethynyl group is deactivating. Reactions like nitration or halogenation, if they occur, would likely be directed to specific positions based on the combined electronic effects of the existing substituents.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For instance, pyridine N-oxides can undergo photochemical rearrangement to introduce a hydroxyl group at the C3 position. acs.org

Directed C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer powerful tools for the selective modification of pyridine rings. nih.gov By using a directing group, it is possible to achieve regioselective introduction of new functional groups at positions that are otherwise difficult to access. While the ethynyl and methyl groups themselves are not strong directing groups, derivatization of the pyridine nitrogen or introduction of another functional group could enable such transformations.

Transformations of the Ethynyl Group

The ethynyl group is a highly versatile functional group that can participate in a wide range of chemical transformations.

Regioselectivity and Stereoselectivity in Derivatization

The chemical landscape of this compound is characterized by its distinct reactive sites: the pyridine ring, the methyl group, and the ethynyl group. The inherent electronic properties and steric factors of these groups govern the regioselectivity of derivatization reactions.

Reactions at the Pyridine Ring: The pyridine nitrogen atom can be a site for N-oxidation, which can influence the reactivity of the entire ring system. For instance, in some pyridine derivatives, N-oxide formation is a significant side reaction during oxidation attempts on other parts of the molecule. nih.gov Electrophilic substitution on the pyridine ring is influenced by the existing substituents. For example, in a related system, a fluorine atom at the 3-position directs bromination to the 2-position due to electronic effects.

Reactions involving the Ethynyl Group: The ethynyl group is a versatile handle for a variety of transformations, including cross-coupling reactions like the Sonogashira coupling, which allows for the introduction of various substituents at the 5-position. smolecule.com The ethynyl group can also undergo regioselective additions. For instance, the hydrohalogenation of a similar 3-ethynylpyridine (B57287) derivative proceeds with Markovnikov addition, where steric effects from the pyridine ring direct the addition to the β-position of the alkyne. smolecule.com

Reactions involving the Methyl Group: The methyl group at the 2-position can also be a site for functionalization. However, achieving selectivity can be challenging. In a study on a pyridine with both an ethyl and a methyl group, biocatalytic oxygenation occurred preferentially at the benzylic position of the ethyl group over the methyl group. nih.gov

Stereoselectivity: Stereoselectivity becomes critical when introducing chiral centers. Chemo-enzymatic approaches have demonstrated high stereoselectivity in the dearomatization of activated pyridines, leading to stereo-defined piperidines. acs.org For example, the antipsychotic drug Preclamol has been synthesized with high enantiomeric excess using an Ene-Imine Reductase (EneIRED) catalyzed cascade. acs.org

The interplay of electronic and steric effects, along with the choice of catalysts and reaction conditions, allows for a degree of control over the regioselectivity and stereoselectivity of derivatization reactions on the this compound scaffold.

Innovative and Sustainable Synthetic Approaches Relevant to Pyridine Derivatives

The synthesis of pyridine derivatives is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally benign methodologies.

One-Pot Cyclocondensation Reactions for Pyridine Core Assembly

One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of highly functionalized pyridines. bohrium.com These reactions offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures. bohrium.comdoi.org

Several MCRs are employed for pyridine synthesis:

Hantzsch Dihydropyridine Synthesis and subsequent oxidation: This is a classic method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynone, followed by cyclization to form the pyridine ring. core.ac.uk It offers excellent control over regiochemistry. core.ac.uk

Domino Reactions: These are multi-step reactions where subsequent transformations occur in the same pot without the need for isolating intermediates. An example is the domino Michael addition-proton exchange-annulation sequence. researchgate.net

Recent advancements in one-pot cyclocondensation reactions include:

The use of novel catalysts such as Al/Ag3PO4, which has been shown to be an efficient and reusable bimetallic catalyst for the synthesis of 2,4,6-triarylpyridines. bohrium.comaphrc.org

Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines. rsc.org

A copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds offers an efficient route to polysubstituted pyridines. tandfonline.com

A base-promoted, transition-metal-free, one-pot synthesis of 3,5-diaryl pyridines has been developed using aromatic terminal alkynes and benzamides as the nitrogen source. mdpi.com

These one-pot methodologies provide efficient and often more environmentally friendly routes to a wide array of substituted pyridines.

Biocatalytic Oxidation and Enzymatic Route Development for Alkylpyridines

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of alkylpyridines. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity.

Enzymatic Oxidation of Methyl Groups: The oxidation of methylpyridines to their corresponding carboxylic acids is a valuable transformation, as these acids are important industrial intermediates. researchgate.net

Whole-cell biocatalysis: Recombinant microbial whole cells have been successfully used for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Xylene monooxygenase (XMO) from Pseudomonas putida has been shown to catalyze the oxidation of the methyl group of 3-methylpyridine (B133936) to nicotinic acid. rsc.org

Peroxygenases: A lyophilized peroxygenase catalyst has been used for the preparative-scale oxygenation of N-heterocycles, including the conversion of 2-methoxy-5-methylpyridine (B82227) to its corresponding alcohol and aldehyde. nih.gov

Fungal Biotransformation: The fungus Absidia repens has been used for the oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid, demonstrating the potential of microbial systems for such transformations. researchgate.net

Enzymatic Synthesis of Pyridine Derivatives: Enzymes are also employed in the synthesis of more complex pyridine derivatives.

Pig-brain NADase has been used to catalyze a base-exchange reaction to prepare β-NAD-analogs containing a pyridine moiety. oup.com

Chemo-enzymatic strategies combining chemical synthesis with biocatalysis have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org

These biocatalytic and enzymatic routes represent a significant step towards more sustainable and selective synthesis of functionalized alkylpyridines.

Green Chemistry Principles in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. nih.gov

Key green chemistry approaches in pyridine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. nih.govconicet.gov.ar

Catalysis: Employing catalysts, especially reusable ones, to improve reaction efficiency and reduce waste. bohrium.comdoi.orgrsc.orgtandfonline.com This includes the use of metal catalysts, biocatalysts, and green catalysts like Montmorillonite K-10. doi.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a key feature of multicomponent reactions. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times. nih.govacs.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, lignin (B12514952) can be a source for pyridine-derived dicarboxylic acids. springernature.com

Table of Reaction Conditions for Green Pyridine Synthesis

Reaction Type Catalyst/Conditions Solvent Key Advantages Reference
One-Pot Four-Component Reaction Microwave irradiation Ethanol Excellent yield, short reaction time, pure products nih.gov
Iron-Catalyzed Cyclization FeCl₃ Additive-free High yields, good functional group tolerance rsc.org
Montmorillonite K-10 Mediated MCR Montmorillonite K-10 - Reusable catalyst, chemo- and regioselective doi.org
Hantzsch-like Condensation Wells-Dawson heteropolyacids Solvent-free Clean alternative, high yields conicet.gov.ar
C-H Functionalization - Solvent- and halide-free Atom-economical, good to high yields rsc.org

The adoption of these green chemistry principles is crucial for the development of sustainable and responsible methods for the synthesis of pyridine and its derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, largely owing to the reactivity of its terminal alkyne and the potential for functionalization of the pyridine ring. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This section explores the application of several key cross-coupling methodologies to this compound and related pyridine derivatives.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org This reaction is particularly relevant to this compound, which contains a terminal alkyne group. While direct Sonogashira coupling of this compound as the alkyne component is a primary application, the inverse is also synthetically useful, where a halogenated pyridine is coupled with a terminal alkyne.

Research has demonstrated the successful Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridines. scirp.org Optimal conditions were identified as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as a ligand, 5 mol% CuI as an additive, and Et₃N as a base in DMF at 100°C. scirp.org This methodology provides a route to 2-amino-3-alkynylpyridines in yields ranging from 72% to 96%. scirp.org The reaction accommodates a variety of terminal alkynes, including those with aromatic and aliphatic substituents. scirp.org

For instance, the coupling of 2-amino-3-bromo-5-methylpyridine (B30763) with phenylacetylene (B144264) furnished the corresponding product in 93% yield. scirp.org Similarly, coupling with 4-methylphenylacetylene and 4-methoxyphenylacetylene gave yields of 87% and 89% respectively. scirp.org These examples highlight the utility of the Sonogashira reaction in elaborating the structure of pyridine derivatives.

Table 1: Examples of Sonogashira Coupling with Substituted 2-Amino-3-bromopyridines scirp.org

Aryl HalideTerminal AlkyneProductYield (%)
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
2-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine87
2-Amino-3-bromo-5-methylpyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine89
2-Amino-3-bromo-5-methylpyridine4-Propylphenylacetylene2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine89
2-Amino-3-bromo-5-methylpyridineBiphenylethyne2-Amino-3-((biphenyl-4-yl)ethynyl)-5-methylpyridine90

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. fishersci.co.uklibretexts.org This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to pyridine derivatives. mdpi.com

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated the synthesis of novel 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium phosphate (B84403) as the base. mdpi.com This highlights the utility of the Suzuki reaction in functionalizing the pyridine core.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron species. tcichemicals.com

The scope of the Suzuki-Miyaura reaction is broad, with a high tolerance for various functional groups. organic-chemistry.org This makes it a valuable tool for the synthesis of complex molecules containing the pyridine motif. While specific examples directly involving this compound as a substrate in Suzuki coupling were not found in the provided search results, the successful application to structurally similar pyridine derivatives suggests its potential utility in this context, for instance, by first halogenating the pyridine ring.

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, have become a general method for the synthesis of arylamines. acs.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.orgmit.edu

The application of this methodology is widespread, including the synthesis of heterocycles, ligands, and biologically active molecules. acs.orgmit.edu The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of C-N coupling reactions. acs.org These ligands enhance the reactivity and stability of the palladium catalyst, allowing for the coupling of a wide range of substrates under milder conditions. mit.edu

For example, a method for the N-arylation of hindered primary amines with (hetero)aryl chlorides and bromides has been developed using catalysts based on biaryl phosphine ligands. mit.edu This demonstrates the power of ligand design in overcoming challenges in cross-coupling chemistry. While direct C-N coupling with this compound as either the amine or the aryl halide component is not explicitly detailed in the provided results, the general principles and wide scope of the Buchwald-Hartwig amination suggest its applicability. For instance, a halogenated derivative of this compound could be coupled with various amines, or an amino-substituted derivative could be coupled with aryl halides.

The continuous development of novel catalytic systems and a deeper understanding of ligand effects are crucial for advancing transition metal-catalyzed cross-coupling reactions. nih.gov The choice of ligand can significantly influence the outcome of a reaction, affecting selectivity, reactivity, and catalyst stability. nih.govnih.gov

In palladium-catalyzed cross-coupling, the design of ancillary ligands has played a pivotal role in enabling more challenging transformations and achieving greater selectivity under milder conditions. nih.gov For instance, the development of bulky and electron-rich phosphine ligands has been instrumental in improving the efficiency of many cross-coupling reactions. rsc.org

The stability of the active Pd(0) species is a key factor, and the ligand plays a crucial role in preventing catalyst decomposition. rsc.org Research has focused on developing pre-catalysts that efficiently generate the active LPd(0) species in situ. rsc.org The choice of ligand can also influence the chemoselectivity of reactions involving multiple reactive sites. rsc.org For example, different phosphine ligands can direct the coupling to occur preferentially at a C-Br, C-OTf, or C-Cl bond. rsc.org

The use of N-heterocyclic carbenes (NHCs) as ligands has also gained prominence in palladium-catalyzed cross-coupling reactions, offering an alternative to phosphine ligands with distinct electronic and steric properties. tcichemicals.com The rational design of catalysts, where the ligand prevents metal leaching into the product, is also an important consideration, particularly for applications in pharmaceutical synthesis. mdpi.com

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Strategies

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) with the Ethynyl Group

The ethynyl group of this compound is an ideal handle for "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. thermofisher.com The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org

The CuAAC reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne, such as this compound, and an organic azide (B81097). organic-chemistry.orgnih.gov This reaction is highly efficient and proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. thermofisher.comnih.gov

The synthesis of 1,2,3-triazole-based ligands through CuAAC has been reported, where 2-ethynylpyridine (B158538) is reacted with an organic azide in the presence of a copper(I) catalyst. mdpi.com This demonstrates the utility of this reaction in creating functional molecules with potential applications in coordination chemistry and catalysis. rsc.org

A general procedure for the CuAAC involves reacting the alkyne and azide in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a stable copper(I) complex. nih.govacs.org The resulting 1,2,3-triazole adducts can be characterized by standard spectroscopic techniques such as NMR and mass spectrometry. nih.gov

The versatility of the CuAAC reaction allows for the incorporation of the 2-methylpyridine moiety into a wide array of molecular architectures, with potential applications in medicinal chemistry, materials science, and bioconjugation. nih.govnih.govglenresearch.com

Bioconjugation Techniques Utilizing Ethynyl Functionality

The terminal ethynyl group of this compound serves as a versatile handle for bioconjugation reactions, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemscene.comjenabioscience.com This reaction's high efficiency, specificity, and biocompatibility have made it a valuable tool for attaching this pyridine derivative to biological macromolecules.

The fundamental principle involves the reaction of the terminal alkyne of this compound with an azide-functionalized biomolecule in the presence of a copper(I) catalyst. This results in the formation of a stable triazole ring, covalently linking the pyridine moiety to the biological target. rsc.org This strategy has been employed in various applications, including the labeling of proteins and nucleic acids. For instance, ethynyl-labeled nucleosides, such as 5-ethynyl-2'-deoxycytidine (B116413) (5-EdC), can be incorporated into DNA during replication. Subsequent reaction with an azide-bearing fluorescent dye or affinity tag via CuAAC allows for the detection and visualization of newly synthesized DNA. jenabioscience.com

The utility of this approach is further highlighted in the solid-phase synthesis of peptoids, which are peptide mimics. Peptoid oligomers containing azide functionalities can be synthesized on a solid support and subsequently reacted with 2-ethynylpyridine under microwave irradiation. This method facilitates the efficient incorporation of the pyridine-triazole ligand into the peptoid structure, creating molecules with potential applications in materials science and medicine.

Table 1: Examples of Bioconjugation Reactions with Ethynyl Pyridines

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeApplication
This compoundAzide-functionalized biomoleculeCopper(I)Pyridine-triazole conjugateGeneral bioconjugation
Azide-functionalized peptoid2-EthynylpyridineCopper(I), MicrowavePyridine-triazole modified peptoidMetal-binding peptoids
5-Ethynyl-2'-deoxycytidine (in DNA)Azide-functionalized dyeCopper(I)Labeled DNADNA synthesis analysis

Ligand Development and Metal Complexation via Triazole Formation

The formation of a 1,2,3-triazole ring through the CuAAC reaction of this compound with an appropriate azide-containing molecule generates a bidentate N^N chelating ligand. rsc.org This resulting 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine scaffold is a versatile building block for the construction of various metal complexes. rsc.org The pyridine nitrogen and the adjacent triazole nitrogen atom (N2) can coordinate to a metal center, forming a stable six-membered chelate ring. researchgate.net

These pyridine-triazole ligands have been shown to form stable complexes with a range of transition metals, including copper(II), silver(I), iron(II), platinum(II), palladium(II), ruthenium(II), and rhenium(I). echemcom.com The resulting metallosupramolecular structures can exhibit diverse geometries, such as octahedral and square planar, depending on the metal ion and other coordinating ligands. researchgate.netechemcom.comlookchem.com For example, the reaction of a bis-(2-pyridyl-1,2,3-triazole) ligand with Fe(II), Ni(II), and Zn(II) ions has been studied to create various complex architectures. rsc.org

The electronic and steric properties of the substituent on the triazole ring, as well as any modifications to the pyridine ring, can be systematically varied to fine-tune the properties of the resulting metal complexes. This modularity makes these ligands attractive for applications in catalysis, materials science, and the development of metallopharmaceuticals. rsc.org

Table 2: Metal Complexes with Pyridine-Triazole Ligands Derived from Ethynyl Pyridines

Ligand TypeMetal IonCoordinationPotential Application
2-(1-Substituted-1H-1,2,3-triazol-4-yl)pyridineCu(II), Ag(I), Fe(II), Pt(II), Pd(II), Ru(II), Re(I)Bidentate (N^N)Catalysis, Materials Science, Medicinal Chemistry
Bis-(2-pyridyl-1,2,3-triazole)Fe(II), Ni(II), Zn(II)PolydentateSupramolecular Chemistry
2-[(4-Phenyl-1,2,3-triazole) methyl] pyridine (PTMP)Co(II), Ni(II), Zn(II)Bidentate (N^N)Functional Coordination Materials

Addition Reactions Across the Carbon-Carbon Triple Bond

Hydration Reactions and Keto-Enol Tautomerism Studies

The hydration of this compound involves the addition of water across the carbon-carbon triple bond, typically under acidic conditions, to yield the corresponding ketone, 1-(6-methylpyridin-3-yl)ethanone. google.com This reaction is a key transformation for the synthesis of various pharmaceutical intermediates. google.com The process is often carried out in a mixture of sulfuric acid and toluene (B28343) at elevated temperatures, with reaction times and temperatures influencing the efficiency of the conversion. google.com For instance, the reaction can be conducted at 50°C for 16 hours or at 80°C for 3 hours, with the resulting ketone being extracted from the aqueous phase. google.com The yield of this hydration process can be quite high, often exceeding 90%.

The product of the hydration, 1-(6-methylpyridin-3-yl)ethanone, exists in equilibrium with its enol tautomer. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry where a ketone or aldehyde interconverts with its corresponding enol form. fiveable.melibretexts.orgleah4sci.com The keto form, containing a carbonyl group, is generally more stable and thus predominates at equilibrium for most simple ketones. libretexts.orgleah4sci.com The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. libretexts.org

Table 3: Conditions for Hydration of this compound

ReagentsTemperature (°C)Time (hours)ProductEfficiency
Sulfuric acid, Toluene (4:1)50161-(6-Methylpyridin-3-yl)ethanone>90%
Sulfuric acid, Toluene8031-(6-Methylpyridin-3-yl)ethanoneNot specified

Nucleophilic Hydrohalogenation and Haloethenyl Pyridine Synthesis

The carbon-carbon triple bond of this compound is susceptible to nucleophilic addition reactions, including hydrohalogenation. This reaction involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the alkyne to form a haloethenyl pyridine. nih.govacs.org A key feature of the hydrohalogenation of ethynylpyridines is the role of the basic nitrogen atom in the pyridine ring. nih.govacs.org The initial step involves the protonation of the pyridine nitrogen by the hydrohalic acid to form a pyridinium (B92312) salt. nih.gov This salt formation significantly enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by the halide anion. nih.gov

The spatial proximity of the halide counteranion to the activated ethynyl group facilitates the nucleophilic addition, often leading to high yields of the corresponding 2-(haloethenyl)pyridine. nih.gov The reaction can be applied to hydrochlorination, hydrobromination, and hydroiodination. acs.org For some ethynylpyridines, the hydrohalogenation proceeds with high stereoselectivity, predominantly forming the Z-isomer, although the formation of regioisomers is possible in certain cases. nih.gov The resulting haloethenyl pyridines are valuable synthetic intermediates that can be further functionalized through cross-coupling reactions. nih.gov

Table 4: Hydrohalogenation of Ethynylpyridines

Ethynylpyridine SubstrateHydrogen HalideProductKey Feature
2-EthynylpyridineHCl, HBr, HI2-(Haloethenyl)pyridinePyridinium salt formation activates the alkyne nih.gov
Substituted EthynylpyridinesHClChloroethenylpyridinesStereoselective (often Z-isomer)
2-Ethynyl-3-methylpyridineHCl2-(Chlorovinyl)-3-methylpyridineAnti-Markovnikov addition

Radical and Homolytic Addition Mechanisms

The ethynyl group of this compound can also participate in radical addition reactions. In these reactions, a radical species adds to the carbon-carbon triple bond, initiating a chain reaction that leads to the formation of a new carbon-radical bond. A notable example is the homolytic addition of alkanethiols, such as 1-butanethiol (B90362) and 1-heptanethiol, to this compound. osi.lv By adjusting the reaction conditions, it is possible to control the extent of the addition, yielding either mono- or di-addition products. osi.lv

Another significant radical reaction involving alkynes is the formation of NH-1,2,3-triazoles from the reaction of azidyl radicals with alkynes. umich.edu This process involves the homolytic addition of an azidyl radical to the alkyne, followed by an intramolecular radical cascade to form the triazole ring. umich.edu This radical-based approach provides a complementary method to the more common copper-catalyzed azide-alkyne cycloaddition for the synthesis of triazoles. The success of this transformation is often dependent on the ability of substituents on the alkyne to stabilize the intermediate vinyl radical. umich.edu

Furthermore, photoinduced atom transfer radical addition (ATRA) reactions represent another pathway for the functionalization of alkynes. mdpi.com In these reactions, a radical is generated from an alkyl halide through photoexcitation, which then adds to the alkyne. This can be followed by an intramolecular cyclization to generate more complex molecular structures. mdpi.com

Other Key Reactivity Patterns

Beyond the reactions of the ethynyl group, this compound can also undergo transformations involving the pyridine ring and the molecule as a whole. One of the most important reactions for functionalizing the ethynyl group is the Sonogashira cross-coupling reaction. wikipedia.orgnih.govscirp.org This palladium- and copper-co-catalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides to form disubstituted alkynes. wikipedia.org This reaction is a powerful tool for constructing complex molecules and has been widely used in the synthesis of pharmaceuticals and organic materials. wikipedia.orgnih.gov

The pyridine ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atom generally deactivates the ring towards electrophilic attack compared to benzene. The positions of substitution are influenced by the directing effects of the existing substituents.

The methyl group at the 2-position can also be a site for reactivity. For example, oxidation of the methyl group to a carboxylic acid can occur under strong oxidizing conditions. wikipedia.org

Heteroatom Functionalization

The presence of both a nitrogen heteroatom within the pyridine ring and an sp-hybridized carbon in the ethynyl group allows for diverse functionalization strategies. The pyridine nitrogen can be targeted, and the ethynyl group can undergo reactions that introduce new heteroatoms.

The ethynyl group is particularly reactive and can be transformed to incorporate various heteroatoms. For instance, the oxidation of the ethynyl group can lead to the formation of carboxylic acid derivatives. Furthermore, the pyridine ring itself can undergo substitution reactions, allowing for the introduction of functional groups containing heteroatoms. The nitrogen atom in the pyridine ring introduces distinct electronic properties compared to carbocyclic aromatic systems, influencing the compound's chemical behavior.

Late-stage functionalization often involves targeting C-H bonds for the introduction of new functionalities. Palladium-catalyzed reactions, for example, can facilitate the creation of lactones through the activation of C-H bonds, a process that can be applied to heteroaromatic systems. acs.org In such reactions, a directing group on the molecule can guide a metal catalyst to a specific C-H bond, which is then cleaved and replaced with a new bond, often to a heteroatom-containing group. acs.org

Table 1: Examples of Heteroatom Functionalization Reactions

Reaction Type Reagents Product Type Ref.
Oxidation of ethynyl group Potassium permanganate Carboxylic acid derivative
Electrophilic Substitution Nitric acid, Halogens Nitrated or halogenated pyridine

Cycloaddition Reactions and Heteroannulation Processes

The ethynyl group of this compound is an excellent participant in cycloaddition and heteroannulation reactions, enabling the construction of complex polycyclic and heterocyclic structures.

Cycloaddition Reactions:

A prominent example of cycloaddition is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where the terminal alkyne reacts with an azide to form a triazole ring. Another powerful method is the [2+2+2] cycloaddition. For instance, manganese-catalyzed dehydrative [2+2+2] cycloadditions of terminal alkynes with 1,3-dicarbonyl compounds can produce substituted benzoates. researchgate.net This type of reaction demonstrates the ability of the ethynyl group to participate in the formation of new carbocyclic rings.

Heteroannulation Processes:

Heteroannulation reactions build a new heterocyclic ring onto an existing structure. The Bohlmann-Rahtz pyridine synthesis is a classic example, involving the reaction of an enamine with an alkynone to form a substituted pyridine. researchgate.netcardiff.ac.uk This reaction proceeds through a Michael addition followed by cyclodehydration. researchgate.net Modifications of this process allow for one-pot, three-component syntheses of pyridines from precursors like propargylic alcohols and β-ketoesters in the presence of ammonia and an oxidizing agent like manganese dioxide. cardiff.ac.uk Such strategies are valuable for creating highly substituted pyridine derivatives, which are significant structural motifs in many biologically active compounds and materials. researchgate.net

Table 2: Cycloaddition and Heteroannulation Reactions

Reaction Name Reactants Product Type Catalyst/Conditions Ref.
Huisgen Cycloaddition This compound, Organic azide 1,2,3-Triazole derivative Copper(I) or Ruthenium
[2+2+2] Cycloaddition This compound, 1,3-Dicarbonyl compound Substituted benzoate [MnBr(CO)5] researchgate.net
Bohlmann-Rahtz Pyridine Synthesis Enamine, Alkynone (derived from this compound) Substituted bipyridine or polycyclic pyridine Heat-induced researchgate.netcardiff.ac.uk

Ligand Design and Coordination Chemistry

The presence of both a nitrogen atom in the pyridine ring and a carbon-carbon triple bond provides this compound with multiple coordination sites. This dual functionality allows it to act as a sophisticated ligand in the formation of complex molecular architectures.

The pyridine moiety of this compound serves as an excellent coordinating agent for various transition metals, forming the basis for novel organometallic catalysts. The electronic properties of the pyridine ring, modified by the methyl and ethynyl substituents, can be fine-tuned to influence the activity and selectivity of the metallic center.

While research on this compound itself is specific, the principles are well-demonstrated by closely related structures. For instance, derivatives like Re(5-ethynyl-2,2'-bipyridine)(CO)3Cl have been synthesized and investigated as molecular catalysts. researchgate.net This complex has shown high efficiency and selectivity in the electrochemical reduction of CO2 to CO, operating at a lower overpotential compared to similar catalysts. researchgate.net The ethynyl group in such complexes not only influences the electronic landscape of the ligand but also provides a handle for anchoring the catalyst to surfaces, such as carbon electrodes, through electropolymerization. researchgate.net The development of such catalysts is a cornerstone of Green Chemistry, aiming to replace stoichiometric reagents with more efficient, waste-reducing catalytic cycles. ethernet.edu.et

The broader field of organometallic chemistry has long recognized the utility of pyridine-phosphine and bipyridine ligands in creating active homogeneous catalysts for processes like hydrogenation and hydrosilylation with metals such as iridium and rhodium. scispace.com The inclusion of the ethynyl group offers a modern route to expand the complexity and functionality of these established catalyst families.

Catalyst ExampleMetal CenterApplicationKey FindingReference
Re(ethynyl-bpy)(CO)3ClRhenium (Re)CO2 ReductionHigh selectivity (96% FE for CO) and lower overpotential. researchgate.net
[Ir(cod)L(py)]PF6Iridium (Ir)Alkene HydrogenationHighly active homogeneous catalyst in non-coordinating solvents. scispace.com

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. sci-hub.se Coordination-driven self-assembly, using metal-ligand bonds, is a powerful strategy in this field. researchgate.net Pyridine-based ligands are central to this approach because the nitrogen atom readily coordinates with metal ions, and the aromatic ring can engage in other weak interactions like π-π stacking and hydrogen bonding. unipr.it

The compound this compound is an ideal candidate for building such structures. The pyridine nitrogen can bind to a metal center, such as Pd(II), to direct the formation of discrete assemblies like metallomacrocycles. researchgate.net Researchers have demonstrated that treating constitutionally isomeric bis(pyridine) ligands with palladium ions can lead to the self-assembly of complex, enantiomerically pure metallosupramolecular spheres. researchgate.net The ethynyl group provides an additional site for interaction or subsequent reaction, allowing for the creation of even more complex, higher-ordered superstructures. researchgate.netunipr.it For example, pillar nih.govarene-incorporated metal-organic frameworks (MOFs) have been designed to selectively recognize and separate pyridine from toluene, showcasing the precise recognition capabilities that arise from metal-pyridine interactions within a constrained framework. springernature.com

The design of molecular sensors often involves a receptor unit that selectively binds to an analyte, coupled with a signaling component. acs.org The structure of this compound, featuring a nitrogen atom and a nearby π-system of the ethynyl group, provides a potential chelating environment for detecting analytes, particularly metal ions. nih.gov The binding of an analyte can perturb the electronic structure of the molecule, leading to a measurable change in its optical or electrochemical properties, such as fluorescence or color. acs.orggretafaccio.net

A common strategy in sensor design is to create a system where analyte binding disrupts fluorescence quenching, resulting in a "turn-on" response. nih.gov Platinum(II) complexes incorporating 5-ethynyl-2,2'-bipyridine ligands have been developed as highly sensitive luminescent sensors for volatile organic compounds (VOCs). sci-hub.se The coordination of the ethynyl-bipyridine ligand to the platinum center results in a material whose luminescence is dramatically altered upon exposure to different solvent vapors like acetone (B3395972) or THF. sci-hub.se This demonstrates that the ethynyl-pyridine framework is highly effective for creating chemosensors where the interaction with an analyte modulates the photophysical properties of a metal complex.

Investigation of Metal-Pyridine Interactions in Supramolecular Chemistry

Materials Science and Polymer Chemistry

The reactivity of the ethynyl group and the inherent electronic properties of the pyridine ring make this compound a valuable monomer in the synthesis of advanced functional materials.

Pyridine-containing polymers are of significant interest due to their unique combination of properties, including thermal stability, solubility, and specific electronic characteristics derived from the electron-withdrawing nature of the pyridine ring. beilstein-journals.org The ethynyl group of this compound is a versatile functional handle for polymerization. It can readily participate in reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira cross-coupling, allowing for its precise incorporation into polymer backbones. researchgate.net

Researchers have synthesized various carbazole-pyridine copolymers, which combine the electron-donating properties of carbazole (B46965) with the electron-accepting properties of pyridine to create materials with blue light-emitting properties. beilstein-journals.org While these syntheses often build the pyridine ring in situ, the use of a pre-functionalized monomer like this compound offers a more direct route to well-defined polymer structures. The electropolymerization of a rhenium complex bearing an ethynyl-bipyridine ligand at an electrode surface is a prime example of how this functionality can be used to create thin, catalytically active polymer films. researchgate.net

Polymer TypeMonomersSynthesis MethodKey PropertyReference
Carbazole-Pyridine CopolymerDiacetylated N-alkylcarbazoles, 3-substituted benzaldehydesChichibabin reactionBlue light emission, thermostable beilstein-journals.org
Poly[Re(ethynyl-bpy)(CO)3]nRe(ethynyl-bpy)(CO)3ClElectropolymerizationElectroactive catalytic film researchgate.net
Conjugated Polymer Chemosensor2,6-bis(2-thienyl)pyridine derivativeSuzuki or Stille couplingFluorescent quenching for ion detection researchgate.net

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OPVs). taylorfrancis.com The performance of these devices is critically dependent on the electronic properties of the organic materials used. taylorfrancis.com The combination of an electron-deficient pyridine ring and a π-rich ethynyl group makes this compound an attractive building block for such materials. smolecule.comchemscene.com

Its structure allows for the creation of "push-pull" systems, where it can act as the electron-accepting ("pull") component. Ruthenium(II) complexes featuring ethynyl-connected N-methylpyridinium electron acceptors have been synthesized and studied for their nonlinear optical (NLO) properties. acs.org These materials exhibit significant quadratic and cubic hyperpolarizabilities, which are crucial for applications in optical switching and data processing. acs.org The unique electronic properties of pyridine derivatives with ethynyl groups render them suitable for a range of applications in organic electronics and optoelectronics, from molecular conductors to the active layers in OLEDs. smolecule.comchemscene.com

Development of Functional Coatings and Advanced Composite Materials

The unique chemical architecture of this compound, featuring a reactive terminal alkyne group and a polar pyridine ring, makes it a valuable building block for the development of advanced functional materials. Its utility is particularly evident in the fabrication of specialized coatings and high-performance composite materials through molecular-level engineering.

The primary mechanism for incorporating this compound into material science applications is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows the ethynyl group of the molecule to covalently bond with azide-functionalized polymers or surfaces, forming a highly stable 1,2,3-triazole linkage. researchgate.net This process is remarkably efficient and can be conducted under mild conditions, making it ideal for modifying a wide range of substrates. researchgate.net The resulting triazole ring is not merely a linker; it contributes to the material's properties, offering thermal stability, corrosion resistance, and antimicrobial characteristics. researchgate.net By grafting polymers rich in these pyridine-triazole moieties onto surfaces, it is possible to create functional coatings with enhanced anti-corrosive and anti-fouling properties. researchgate.net

In the realm of advanced composites, this compound can be employed to improve the interfacial adhesion between a polymer matrix and reinforcing materials, such as carbon or glass fibers. google.comresearchgate.net The molecule can be integrated into the thermosetting resin matrix (e.g., epoxies, polybenzoxazines) or used to functionalize the surface of the fibers. researchgate.net The pyridine nitrogen can form hydrogen bonds or coordinate with metal species, while the ethynyl group provides a site for covalent cross-linking into the polymer network. This dual functionality enhances the compatibility and stress transfer between the matrix and the reinforcement, leading to composite materials with superior mechanical properties, including higher flexural strength and toughness. google.comresearchgate.net For instance, iron(II) complexes featuring a similar 4-ethynyl-2,6-bis(pyrazol)pyridine ligand have been studied for their potential in creating materials with unique magnetic properties that are functional at ambient temperatures. fzu.cz

Material ApplicationRole of this compoundResulting Properties
Functional Coatings Monomer for surface-grafted polymers via click chemistry.Enhanced corrosion resistance, antimicrobial activity, thermal stability. researchgate.net
Polymer-Matrix Composites Additive in resin to promote adhesion to reinforcing fibers.Improved interfacial adhesion, increased flexural strength and modulus. researchgate.net
Hybrid Nanocomposites Surface functionalization agent for inorganic nanoparticles.Better dispersion of nanoparticles in a polymer matrix, tailored optical or electronic properties. researchgate.netgoogle.com.qa

Chemical Biology and Molecular Probe Development

The distinct structural features of this compound position it as a versatile tool in chemical biology, where it is utilized for constructing complex molecules for drug discovery, synthesizing probes for biological imaging, and investigating intricate biochemical processes.

Construction of Bioactive Scaffolds for Drug Discovery Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. researchgate.netrsc.org The 2-methyl-5-substituted pyridine framework, in particular, serves as a crucial starting point for the synthesis of novel therapeutics. A pertinent example is the development of Ritlecitinib, a kinase inhibitor used to treat severe alopecia areata, which utilizes a 5-amino-2-methylpyridine (B47470) derivative in its synthesis. rsc.org

The ethynyl group on this compound provides a reactive handle for synthetic chemists to elaborate the core scaffold into more complex drug-like molecules. nih.gov Using methodologies like the Sonogashira coupling or click reactions, diverse functional groups and molecular fragments can be appended to the pyridine core. nih.gov This modular approach allows for the rapid generation of chemical libraries to screen for biological activity, accelerating the discovery of new lead compounds. Research has demonstrated the use of similar ethynyl-heterocycles, such as 2-ethynyl pyrimidine, to perform late-stage functionalization of existing drug molecules, highlighting the power of this approach in creating novel and potent bioactive compounds. nih.gov

Scaffold TypeTherapeutic Area (Example)Role of Pyridine Moiety
2,5-disubstituted PyridineAnti-inflammatory (e.g., Kinase Inhibitors)Core structural unit for orienting functional groups to fit in enzyme active sites. rsc.org
Pyridine-based HeterocyclesAntiviral, AnticancerNitrogen atom acts as a hydrogen bond acceptor, crucial for target binding. researchgate.net
Phenyl-ethanone-pyridineAntimicrobial, AnticancerBuilding block for more complex organic molecules with potential biological activities.

Synthesis of Molecular Probes for Cellular and Biochemical Studies

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, heavily relies on small, stable, and reactive functional groups. The terminal alkyne of this compound is an ideal bioorthogonal handle for this purpose. acs.org It can be used to synthesize molecular probes designed to track, visualize, or isolate biological macromolecules.

The strategy involves incorporating the this compound moiety, or a molecule derived from it, into a biological system. This probe can then be detected by a subsequent reaction with a reporter molecule containing an azide group. acs.org For example, a fluorescent dye with an azide tag can be "clicked" onto the alkyne-containing probe, allowing for the visualization of its location within a cell using fluorescence microscopy. This technique is analogous to the well-established use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for labeling newly synthesized DNA. acs.org The pyridine component of the probe can influence its cellular uptake, localization, and interaction with specific targets, adding another layer of tunable functionality.

Probe ComponentFunctionExample
Recognition Element Binds to or is incorporated by the biological target.The this compound scaffold.
Bioorthogonal Handle Reactive group for subsequent detection.Terminal Alkyne (-C≡CH). acs.org
Reporter Tag Provides a detectable signal (e.g., light, affinity).Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide), Biotin-Azide.

Investigation of Enzyme-Substrate Interactions and Metabolic Pathway Intermediates

Understanding the intricate dance between enzymes and their substrates is fundamental to biology and medicine. This compound can be used to create chemical tools to dissect these interactions. By replacing a natural substrate's ethyl or methyl group with an ethynyl group, chemists can design substrate analogs that probe the active site of an enzyme. The ethynyl group is sterically small but electronically distinct, and it can act as a mechanism-based inactivator by covalently binding to the enzyme active site after catalytic activation.

Furthermore, studies on the related compound, 5-ethyl-2-methylpyridine, have shown that it can be selectively oxidized by enzymes like cytochrome P450. acs.org This suggests that this compound could serve as a substrate analog to study the mechanism of such enzymes. The alkyne could be used to trap enzymatic intermediates or to map the active site topology. Additionally, if metabolized, the alkyne tag allows for the identification and capture of downstream metabolic intermediates. By feeding cells with an alkyne-labeled precursor and later using click chemistry to attach an affinity tag like biotin, researchers can pull down and identify metabolites involved in a specific pathway, providing a powerful method for metabolic flux analysis. The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, while the pyridine nitrogen can form hydrogen bonds, allowing it to act as a ligand that modulates the activity of target proteins.

Advanced Spectroscopic and Computational Investigations of 5 Ethynyl 2 Methylpyridine

State-of-the-Art Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for the detailed analysis of molecular structures and properties. For 5-Ethynyl-2-methylpyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational and electronic spectroscopy provides a comprehensive understanding of its conformational, molecular, and photophysical characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure and conformation of molecules in solution. nih.gov In the case of this compound, ¹³C NMR spectroscopy offers clear insights into the hybridization of the carbon atoms. ethernet.edu.et

The ¹³C NMR spectrum reveals the connection between carbon hybridization and both the chemical shift (δ) and the J-coupling constants. ethernet.edu.et The methyl group (CH₃) is characterized by a quartet signal at approximately 24.4 ppm with a ¹J(C,H) coupling constant of about 127.5 Hz, indicative of an sp³ hybridized carbon. The ethynyl (B1212043) group (C≡CH) presents two distinct signals for the sp hybridized carbons. The terminal ethynyl carbon appears as a doublet at around 80.4 ppm with a large ¹J(C,H) coupling constant of approximately 252.7 Hz. The internal ethynyl carbon, which is coupled to the proton of the terminal carbon, shows as a doublet due to a ²J(C,H) coupling of about 47.0 Hz, appearing at roughly 80.8 ppm. ethernet.edu.et The pyridine (B92270) ring's sp² hybridized carbons produce five signals in the characteristic downfield region, with three corresponding to CH units (doublets) and two to quaternary carbons (singlets). ethernet.edu.et

A summary of the key ¹³C NMR spectral data for this compound is presented in the table below. ethernet.edu.et

Assignment Chemical Shift (δ, ppm) Multiplicity J-Coupling Constant (Hz) Hybridization
Methyl Carbon24.4Quartet¹J(C,H) = 127.5sp³
Ethynyl Carbon (terminal)80.4Doublet¹J(C,H) = 252.7sp
Ethynyl Carbon (internal)80.8Doublet²J(C,H) = 47.0sp
Pyridine CarbonsDownfield Region3 Doublets, 2 Singlets-sp²

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org For this compound, with a molecular formula of C₈H₇N, the calculated molecular weight is 117.15 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of pyridine derivatives often involves the cleavage of bonds adjacent to the nitrogen atom and the substituents on the ring. For this compound, potential fragmentation pathways could include the loss of a hydrogen atom from the methyl group, cleavage of the ethynyl group, or fragmentation of the pyridine ring itself. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable information for confirming the molecular structure. For instance, in the mass spectrum of the related compound 2-(chloromethyl)-5-methylpyridine, the top peak is observed at m/z 141, with the second highest at m/z 106. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry of aromatic and nitrogen-containing compounds can be applied to predict its fragmentation behavior. arizona.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. e-bookshelf.dewiley-vch.de These two techniques are often complementary. illinois.edu

For this compound, the key functional groups are the methyl group, the pyridine ring, and the ethynyl group. The ethynyl C≡C stretching vibration is expected to appear in the IR spectrum around 2100-2260 cm⁻¹, a region characteristic for alkynes. The C-H stretch of the terminal alkyne typically appears as a sharp band around 3300 cm⁻¹. The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. While specific experimental IR and Raman spectra for this compound are not provided in the search results, the expected vibrational modes can be predicted based on the known frequencies for these functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ethynyl (C≡C)Stretch2100 - 2260
Ethynyl (≡C-H)Stretch~3300
Pyridine Ring (C=C, C=N)Stretch1400 - 1600
Methyl (C-H)Stretch<3000
Methyl (C-H)Bend~1450, ~1375

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. vscht.cz The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the conjugated pyridine ring and the ethynyl group. The conjugation between the pyridine ring and the ethynyl group is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The specific λmax values would be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net While the exact absorption and emission maxima for this compound are not available in the provided search results, studies on similar ethynyl-substituted pyridine derivatives suggest that they can exhibit interesting photophysical properties, including fluorescence. acs.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO and LUMO energies) and other properties of molecules. mdpi.com For pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been successfully employed to predict geometries, vibrational frequencies, and electronic properties. mdpi.com

DFT calculations can be used to predict the regioselectivity of reactions involving this compound by analyzing the distribution of electron density and identifying potential sites for electrophilic or nucleophilic attack. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide information about the molecule's reactivity and its behavior in charge transfer processes. mdpi.com For instance, the ethynyl group is known to be a reactive site for various chemical transformations, and DFT can help in understanding the mechanistic details of these reactions.

Ab Initio Quantum Chemical Calculations for Fundamental Molecular Properties

Ab initio quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental molecular properties of compounds like this compound from first principles, without reliance on empirical data. ijesit.com Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311++G(d,p) or cc-pVTZ are commonly used to achieve a balance between computational cost and accuracy for organic molecules. ijesit.comacs.org These calculations begin by determining the molecule's most stable conformation through geometry optimization, which provides key structural parameters such as bond lengths and angles. ijesit.com

Once the optimized geometry is established, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. irjweb.com

Table 1: Representative Ab Initio Calculated Properties This table is illustrative, showing typical properties derived from DFT calculations for pyridine-based compounds. The values are representative and not specific experimental or calculated data for this compound.

PropertyDescriptionRepresentative Method
Optimized Geometry Provides bond lengths (Å) and angles (°) for the lowest energy conformation.DFT/B3LYP/6-311G++(d,p)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.DFT/B3LYP/6-311G++(d,p)
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT/B3LYP/6-311G++(d,p)
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Calculated from HOMO/LUMO
Dipole Moment (μ) Measure of the net molecular polarity (Debye).DFT/B3LYP/6-311G++(d,p)
Molecular Electrostatic Potential (MEP) Visual map of electrostatic potential, identifying nucleophilic and electrophilic sites.Calculated from wave function

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations provide a computational lens to observe the time-evolved behavior of molecules, offering critical insights into intermolecular interactions and self-assembly processes that are difficult to capture with static calculations. nih.govresearchgate.net For this compound, MD simulations can model how individual molecules interact with each other and with solvent molecules over time, governed by a set of rules known as a force field (e.g., AMOEBA, ReaxFF). ijesit.comresearcher.life

Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. MD simulations can explore interactions with protic solvents or other hydrogen bond donors, quantifying the strength and lifetime of these bonds. This is crucial for understanding solubility and the competitive interplay of forces that dictate whether a molecule will remain solvated or self-assemble. By analyzing the simulation trajectories, researchers can understand the thermodynamic and kinetic factors that lead to the formation of larger structures, such as co-crystals or liquid crystals, which are vital for materials science applications. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterDescriptionExample Value/Setting
Force Field A set of parameters and equations used to describe the potential energy of the system.GROMOS, AMBER, CHARMM, ReaxFF
Solvent Model Explicit or implicit representation of the solvent environment.TIP3P, SPC/E (for explicit water)
Ensemble The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Simulation Time The total duration of the simulated physical time.100 nanoseconds (ns)
Time Step The small time interval between successive calculations of forces and positions.2 femtoseconds (fs)
Boundary Conditions Defines how the simulation box edges are handled to mimic a larger system.Periodic Boundary Conditions (PBC)
Temperature/Pressure The thermodynamic conditions maintained during the simulation.300 K / 1 bar

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful predictive tools for understanding the reactivity of this compound and for mapping potential reaction pathways. The molecule possesses two primary sites of reactivity: the electron-rich ethynyl triple bond and the electron-deficient pyridine ring. DFT calculations are instrumental in predicting how these sites will behave in various chemical transformations.

The reactivity of the ethynyl group makes it a prime candidate for addition reactions. For instance, its behavior as a Michael acceptor in reactions with nucleophiles can be computationally modeled. Studies on similar ethynylpyridinium ions have used DFT methods (e.g., M06-2X) to calculate reaction energies (ΔE) and Gibbs free energy barriers (ΔG‡) for the addition of thiols. acs.org These calculations predict whether a reaction is thermodynamically favorable (negative ΔE) and kinetically feasible (low ΔG‡). The ethynyl group is also highly reactive in cycloaddition reactions and transition-metal-catalyzed couplings (e.g., Sonogashira coupling), and computational models can help predict product structures and yields.

For the pyridine ring, computational methods can predict the regioselectivity of electrophilic aromatic substitution. The interplay between the activating methyl group and the deactivating ethynyl group and ring nitrogen determines where electrophiles will preferentially attack. Calculation of Fukui functions or analysis of the MEP can pinpoint the most nucleophilic atoms on the ring, guiding synthetic efforts. irjweb.com Furthermore, reactive force fields like ReaxFF can simulate reaction pathways under more extreme conditions, such as pyrolysis, predicting bond-breaking sequences and the formation of primary decomposition products. ijesit.com

Table 3: Predicted Reaction Energies for Michael Addition to Ethynyl Acceptors Data adapted from computational studies on related Michael acceptors, illustrating the thermodynamic favorability of nucleophilic addition to an activated ethynyl group. acs.org

ReactionComputational MethodSolventPredicted Reaction Energy (ΔE, kcal/mol)
Addition of CH₃S⁻ to 2-ethynyl-N-methylpyridinium ionM06-2XWater-18.2
Addition of CH₃SH to N-methylpropynamideM06-2XGas Phase-43.0
Addition of CH₃SH to N-methylmaleimideM06-2XGas Phase-29.0

Computational Design of Novel Derivatives and Predictive Modeling of Properties

The scaffold of this compound serves as an excellent starting point for the computational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science. gu.se This process involves in silico modification of the parent structure—by adding, removing, or replacing functional groups—and then using predictive models to evaluate the properties of the resulting virtual compounds. mdpi.com

A common workflow begins with creating a virtual library of derivatives. For example, different substituents could be added to the pyridine ring or the terminal alkyne hydrogen could be replaced. For each derivative, quantum chemical calculations (typically DFT) are performed to predict key electronic properties. mdpi.com This allows for the screening of candidates based on parameters like the HOMO-LUMO gap, which influences color and electronic behavior, or the dipole moment, which affects solubility and intermolecular interactions. rsc.org

In the context of drug design, molecular docking simulations can predict the binding affinity and orientation of these derivatives within the active site of a target protein. This helps to prioritize compounds that are most likely to exhibit a desired biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate calculated molecular descriptors with experimentally measured activities, enabling the prediction of a new derivative's potency before it is synthesized. This predictive modeling approach significantly accelerates the discovery process, saving time and resources by focusing synthetic efforts on the most promising candidates. gu.se

Table 4: Illustrative Predictive Modeling of Properties for Hypothetical Derivatives of this compound This table is a hypothetical representation of how computational tools can predict changes in properties based on structural modifications. Values are for illustrative purposes only.

Derivative (Modification at C4)Predicted HOMO-LUMO Gap (eV)Predicted LogPPredicted Binding Affinity (kcal/mol)
-H (Parent Compound) 4.51.8-5.0
-NO₂ (Electron-withdrawing) 3.81.7-5.5
-NH₂ (Electron-donating) 4.21.3-6.2
-F (Halogen) 4.42.0-5.8
-OCH₃ (Electron-donating) 4.31.9-6.0

Conclusion and Future Research Directions

Synthesis and Reactivity Highlights of 5-Ethynyl-2-methylpyridine

The synthesis of this compound is not explicitly detailed in the provided search results, which focus more on its reactivity and the synthesis of related structures. However, general methods for the introduction of an ethynyl (B1212043) group to a pyridine (B92270) ring often involve cross-coupling reactions, such as the Sonogashira coupling, on a halogenated pyridine precursor.

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing pyridine ring and the versatile ethynyl group. The ethynyl moiety is a key functional group that imparts significant reactivity to the molecule. It can readily participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Key reactions involving the ethynyl group include:

Addition Reactions: The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions. For instance, it can react with thiols in a homolytic addition, as demonstrated by the reaction of this compound with 1-butane- and 1-heptanethiol, which can lead to either mono- or di-addition products depending on the reaction conditions. osi.lv Hydrohalogenation is another important addition reaction, where the ethynyl group reacts with hydrogen halides. acs.org

Coupling Reactions: The terminal alkyne functionality allows this compound to participate in various coupling reactions, which are fundamental in the construction of more complex molecules. cymitquimica.com

Oxidation and Reduction: The ethynyl group can be oxidized to form a carboxylic acid derivative. Conversely, it can be reduced to an ethyl group through hydrogenation.

The pyridine ring itself can also undergo reactions, such as electrophilic substitution, although the presence of the deactivating ethynyl group can influence the regioselectivity and rate of these reactions.

Prospective Applications in Emerging Scientific Disciplines

The unique structural features of this compound, particularly the reactive ethynyl group, position it as a compound with considerable potential in several cutting-edge areas of science.

Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals. The presence of the ethynyl group in this compound offers a reactive handle for the synthesis of novel drug candidates. cymitquimica.com This functional group can be used to link the pyridine scaffold to other molecular fragments, potentially leading to compounds with enhanced biological activity. cymitquimica.com For example, related pyridine derivatives have shown promise as anticancer agents. The ethynyl group can also influence a molecule's metabolic stability and electronic properties, which are critical factors in drug design.

Materials Science: The rigid, linear nature of the ethynyl group makes this compound an attractive building block for the creation of novel organic materials. lookchem.com Its incorporation into polymers or other macromolecular structures could lead to materials with interesting electronic and optical properties, with potential applications in organic electronics. lookchem.com

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the synthesis of new agrochemicals. lookchem.com Its derivatives may exhibit insecticidal or fungicidal properties, offering new avenues for the development of more effective and targeted crop protection agents. lookchem.com

Challenges and Opportunities in Pyridine and Ethynyl Chemistry Research

While the chemistry of pyridines and ethynyl compounds is well-established, there remain significant challenges and exciting opportunities for future research.

Challenges:

Selective Functionalization: The selective functionalization of the pyridine ring, especially in the presence of other reactive groups like the ethynyl moiety, can be challenging. Controlling the regioselectivity of reactions on the pyridine ring is a persistent hurdle.

Reactivity Control: The high reactivity of the ethynyl group, while advantageous, can also be a challenge to control. Preventing undesired side reactions, such as oligomerization or polymerization of the alkyne, requires careful optimization of reaction conditions.

Synthesis of Complex Pyridines: The development of efficient and scalable synthetic routes to complex, highly substituted pyridine derivatives remains an active area of research.

Opportunities:

Catalysis: The development of new and more efficient catalysts for reactions involving pyridines and alkynes is a major opportunity. This includes catalysts for C-H activation, cross-coupling reactions, and cycloadditions, which could open up new synthetic pathways and allow for the construction of previously inaccessible molecules.

Flow Chemistry: The use of flow chemistry techniques could offer better control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purities in the synthesis of ethynylpyridine derivatives. This could also improve the safety of handling these reactive compounds.

Bioconjugation: The "click" reactivity of the ethynyl group presents opportunities for the use of this compound and its derivatives in bioconjugation chemistry. This could involve linking them to biomolecules, such as proteins or nucleic acids, for applications in diagnostics and targeted therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-2-methylpyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing ethynyl groups into heterocyclic systems. Terminal alkynes, such as 5-ethynyl derivatives, can be synthesized via regioselective coupling under inert conditions. Key parameters include temperature control (25–60°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of catalysts (e.g., CuI). Optimizing reaction time and purification (e.g., column chromatography) improves yields (>95% in some cases) . Alternative routes involve Sonogashira coupling, requiring palladium catalysts and careful exclusion of oxygen .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR and Raman Spectroscopy : Identify ethynyl C≡C stretches (~2100–2260 cm⁻¹) and pyridine ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹). Cross-validate with computational simulations (DFT) for peak assignments .
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl and ethynyl groups). Deuterated solvents (e.g., CDCl₃) minimize interference.
  • X-ray Crystallography : Determines molecular geometry and confirms regiochemistry. Requires high-purity crystals grown via slow evaporation .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if dust forms .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Waste Disposal : Collect residues in sealed containers for incineration. Avoid drains due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC or LC-MS. Compare kinetic degradation rates (e.g., Arrhenius plots) to identify pH-sensitive functional groups (e.g., ethynyl or pyridine moieties) .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) and environmental factors (e.g., temperature fluctuations). Replicate experiments ≥3 times to assess reproducibility .

Q. What strategies mitigate unexpected side reactions when functionalizing this compound in coordination chemistry?

  • Methodological Answer :

  • Ligand Design : Use sterically hindered ligands (e.g., 2,2'-bipyridine) to block undesired coordination sites. Pre-chelate metal ions (e.g., Cu(II) or Pd(II)) to direct regioselectivity .
  • Reaction Monitoring : Employ in-situ techniques like UV-Vis or EPR spectroscopy to detect intermediate species. Adjust reaction stoichiometry if unplanned intermediates dominate .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate transition states and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways. Validate with experimental kinetic data .

Data Contradiction and Validation

Q. What analytical approaches validate conflicting bioactivity results for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test compounds across a concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., IC₅₀ measurements). Normalize data to controls to account for batch variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or t-tests) to identify outliers. Cross-reference with structural analogs (e.g., 2-methylpyridine derivatives) to isolate substituent-specific effects .

Safety and Regulatory Considerations

Q. What are the ecotoxicological risks of this compound, and how can they be assessed?

  • Methodological Answer :

  • Acute Toxicity Assays : Use Daphnia magna or algae models to determine EC₅₀ values. Follow OECD Test Guidelines 202 or 201 for standardized protocols .
  • Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) via shake-flask methods. Values >3 indicate high bioaccumulation risk, necessitating containment strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.